Cas no 2921867-25-4 ((4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane)

4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane is a specialized biphenyl derivative featuring bromo and fluoro substituents, along with an ethylthio functional group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its unique structure enables further functionalization. The presence of both bromo and fluoro groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the ethylthio moiety offers potential for sulfur-based transformations. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound is typically handled under inert conditions due to its sensitivity.
(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane structure
2921867-25-4 structure
Product Name:(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane
CAS No:2921867-25-4
MF:C14H12BrFS
MW:311.212485313416
CID:6796718
PubChem ID:171367413
Update Time:2025-06-22

(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane Chemical and Physical Properties

Names and Identifiers

    • 2921867-25-4
    • MFCD34851552
    • (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane
    • Inchi: 1S/C14H12BrFS/c1-2-17-14-12(15)9-8-11(13(14)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3
    • InChI Key: LBXDHEYWMRACOG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1SCC)F)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 309.98271g/mol
  • Monoisotopic Mass: 309.98271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 25.3Ų

(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB603785-250mg
(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane; .
2921867-25-4
250mg
€355.80 2024-07-24
abcr
AB603785-1g
(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane; .
2921867-25-4
1g
€659.60 2024-07-24
abcr
AB603785-5g
(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane; .
2921867-25-4
5g
€2218.40 2024-07-24

Additional information on (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane

Compound CAS No. 2921867-25-4: (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane

The compound with CAS number 2921867-25-4, known as (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a biphenyl system with bromine and fluorine substituents, along with an ethyl sulfane group. The combination of these functional groups makes it a versatile molecule with potential applications in drug discovery, electronic materials, and advanced chemical synthesis.

Recent studies have highlighted the importance of biphenyl systems in various chemical applications due to their ability to modulate electronic properties and enhance molecular stability. The presence of bromine and fluorine substituents further enhances the compound's reactivity and selectivity in synthetic reactions. For instance, the fluorine atom introduces electron-withdrawing effects, which can influence the molecule's reactivity in nucleophilic or electrophilic substitutions. Similarly, the bromine atom can act as a leaving group in certain transformations, making it a valuable component in organic synthesis.

The ethyl sulfane group attached to the biphenyl system adds another layer of functionality to this compound. Sulfane groups are known for their ability to participate in thiol-based reactions, which are widely used in the synthesis of bioactive molecules and advanced materials. The combination of these features makes (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane a promising candidate for applications in medicinal chemistry, where precise control over molecular interactions is crucial.

From a structural standpoint, the molecule exhibits a high degree of symmetry due to the biphenyl core. This symmetry can influence its physical properties, such as melting point and solubility. Recent research has also explored the use of such symmetric structures in the development of novel materials with tailored electronic properties. For example, the biphenyl system can serve as a building block for constructing two-dimensional materials or functional polymers with enhanced stability and conductivity.

In terms of synthesis, (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane can be prepared through a variety of methods, including coupling reactions and nucleophilic substitutions. The choice of synthetic pathway depends on the availability of starting materials and the desired level of functionalization. For instance, Suzuki-Miyaura coupling has been successfully employed to construct biphenyl systems with high precision. The introduction of bromine and fluorine substituents can be achieved through electrophilic aromatic substitution or directed metallation techniques.

The compound's unique combination of functional groups also makes it an attractive candidate for use in catalytic processes. Recent advancements in organocatalysis have demonstrated the potential of such molecules in accelerating key transformations under mild conditions. For example, the ethyl sulfane group can act as a directing group in asymmetric catalysis, enabling the selective formation of chiral centers in complex molecules.

Moreover, (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane has shown promise in biological applications. Its ability to interact with specific protein targets makes it a valuable tool in drug discovery efforts targeting various diseases. Recent studies have explored its potential as a modulator of G-protein coupled receptors (GPCRs), which are critical targets for therapeutic intervention.

In conclusion, (4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)(ethyl)sulfane is a multifaceted compound with significant potential across diverse fields. Its unique structure, functional groups, and reactivity make it an invaluable asset for researchers seeking to push the boundaries of organic chemistry and materials science.

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